An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one
An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one
Introduction
The phenanthridinone scaffold is a privileged heterocyclic framework found in a multitude of biologically active natural products and synthetic molecules.[1][2] These compounds exhibit a wide array of pharmacological activities, including roles as PARP1 inhibitors and immunosuppressive agents.[1][3] The partially saturated derivative, 1,2,3,4,5,6-hexahydrophenanthridin-6-one, represents a key structure for exploring the chemical space around this important pharmacophore. Its three-dimensional structure, arising from the saturated cyclohexane ring, offers opportunities for novel molecular interactions with biological targets.
This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4,5,6-hexahydrophenanthridin-6-one, designed for researchers, scientists, and professionals in drug development. The content herein is a synthesis of established synthetic methodologies for related compounds, theoretical spectroscopic analyses, and predicted reactivity patterns based on fundamental chemical principles.
Molecular Structure and Physicochemical Properties
1,2,3,4,5,6-Hexahydrophenanthridin-6-one possesses a tetracyclic structure featuring a fused benzene ring, a dihydropyridinone ring, and a cyclohexane ring. The presence of both sp²- and sp³-hybridized carbon atoms imparts a distinct conformational character compared to its fully aromatic counterpart.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₃H₁₃NO | - |
| Molecular Weight | 199.25 g/mol | - |
| IUPAC Name | 1,2,3,4,5,6-Hexahydrophenanthridin-6-one | - |
| Melting Point | Not available | Experimental data for a related isomer, 2,3,4,5-tetrahydro-1H-phenanthridin-6-one, is not available.[4] |
| Boiling Point | Not available | - |
| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Based on the general solubility of lactams and polycyclic hydrocarbons. |
| pKa | The lactam proton is weakly acidic, with an estimated pKa in the range of 17-19 in DMSO. The lactam oxygen is a weak base. | Extrapolated from data for similar acyclic and cyclic amides. |
Synthesis Strategies
While a specific, detailed protocol for the synthesis of 1,2,3,4,5,6-hexahydrophenanthridin-6-one is not extensively documented, its synthesis can be envisioned through established methodologies for constructing the core hexahydrophenanthridine scaffold. One plausible and efficient approach is a one-pot, multi-component reaction.
Proposed Synthetic Pathway: Aza-Michael/Michael/Aldol Condensation Cascade
An organocatalytic quadruple-cascade reaction has been reported for the asymmetric synthesis of highly substituted hexahydrophenanthridine scaffolds.[5] A modification of this approach could be adapted for the synthesis of the target molecule.
Conceptual Experimental Protocol:
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Step 1: Reaction Setup To a solution of a suitable 2-aminobenzaldehyde derivative and a cyclic α,β-unsaturated ketone in a non-polar solvent such as toluene, add a chiral organocatalyst (e.g., a prolinol ether derivative).
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Step 2: Cascade Reaction Stir the reaction mixture at room temperature to facilitate the aza-Michael, Michael, and aldol condensation cascade. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Step 3: Work-up and Purification Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1,2,3,4,5,6-hexahydrophenanthridin-6-one.
Caption: Predicted reactivity of 1,2,3,4,5,6-hexahydrophenanthridin-6-one.
Spectroscopic Properties (Theoretical)
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic Protons | 7.0 - 8.0 | Multiplets | The exact shifts and coupling patterns will depend on the substitution of the aromatic ring. |
| NH Proton | 8.0 - 9.5 | Broad Singlet | The chemical shift of the lactam proton is concentration-dependent and will exchange with D₂O. |
| Aliphatic Protons (Cyclohexane ring) | 1.5 - 3.0 | Complex Multiplets | Protons on the cyclohexane ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. |
¹³C NMR Spectroscopy
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl Carbon | 165 - 175 | The carbonyl carbon of the lactam is expected in this region. |
| Aromatic Carbons | 120 - 140 | The sp² carbons of the benzene ring. |
| Aliphatic Carbons | 20 - 40 | The sp³ carbons of the cyclohexane ring. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C=O Stretch (Lactam) | 1650 - 1690 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
The IR spectrum of a related compound, 1,10-phenanthroline-5,6-dione, shows characteristic carbonyl stretches. [2]The lactam carbonyl of 1,2,3,4,5,6-hexahydrophenanthridin-6-one is expected to absorb at a lower wavenumber.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 199. The fragmentation pattern will likely involve the loss of small neutral molecules such as CO and subsequent rearrangements of the cyclic structure. [6][7]
Potential Applications in Drug Discovery
The phenanthridinone core is associated with a range of biological activities. [1][2]Derivatives of 5(H)-phenanthridin-6-one have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP1), an important target in cancer therapy. [1]The immunosuppressive properties of phenanthridinones have also been noted. [3] Given these precedents, 1,2,3,4,5,6-hexahydrophenanthridin-6-one and its derivatives are attractive candidates for screening in various biological assays. The introduction of the saturated ring provides a three-dimensional element that could lead to improved binding affinity and selectivity for specific biological targets. Further derivatization of the aromatic ring, the lactam nitrogen, or the cyclohexane moiety could generate a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
1,2,3,4,5,6-Hexahydrophenanthridin-6-one is a molecule of significant interest due to its relationship to the pharmacologically important phenanthridinone scaffold. While direct experimental data for this specific compound is limited, this guide provides a robust theoretical framework for its synthesis, reactivity, and spectroscopic characterization. The insights presented here, based on established chemical principles and data from closely related analogs, offer a valuable starting point for researchers and drug development professionals seeking to explore the potential of this and related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.
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